![molecular formula C10H13BrCl3N5 B2593910 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride CAS No. 1803588-43-3](/img/structure/B2593910.png)

3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

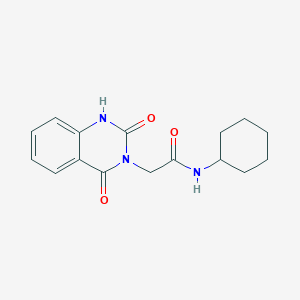

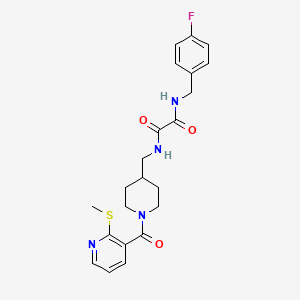

“3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride” is a chemical compound with the CAS Number: 1803588-43-3 . Its molecular weight is 389.51 and its IUPAC name is 3-(5-bromopyridin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine trihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN5.3ClH/c11-8-3-7(4-13-5-8)10-15-14-9-6-12-1-2-16(9)10;;;/h3-5,12H,1-2,6H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 389.51 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current data.

Applications De Recherche Scientifique

Efficient Synthesis and Structural Analysis

- Triazolopyridines, including derivatives similar to 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride, have been synthesized efficiently using chlorinated agents like N-Chlorosuccinimide (NCS) under mild conditions. These compounds were characterized using various spectroscopic methods and X-ray diffraction, highlighting their potential for pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial Applications

- A series of triazolopyridines have been synthesized and tested for their antimicrobial properties. The synthesis involved iodine(III)-mediated oxidative cyclization, and the compounds displayed significant antibacterial and antifungal activities, suggesting their potential as potent antimicrobial agents (Prakash et al., 2011).

Polyheterocyclic Ring System Synthesis

- Triazolopyridine derivatives have been used as precursors for constructing new polyheterocyclic ring systems, which were synthesized and evaluated for their in vitro antibacterial properties. This application underlines the compounds' versatility in chemical synthesis and potential therapeutic uses (Abdel‐Latif et al., 2019).

Synthesis of Diverse Derivatives

- Triazolopyridines and related compounds have been synthesized through various chemical reactions, leading to the formation of derivatives with potential pharmaceutical applications. For instance, acylation reactions have been employed to create a new class of derivatives, highlighting the structural versatility and potential for drug development (Ibrahim et al., 2011).

Mécanisme D'action

Target of Action

The primary target of the compound 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride is the c-Met kinase . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition results in a decrease in cellular growth, survival, and migration, which are processes typically associated with the progression of cancer .

Biochemical Pathways

The compound 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride affects the c-Met signaling pathway . By inhibiting the c-Met kinase, it disrupts the downstream effects of this pathway, which include cellular growth, survival, and migration .

Result of Action

The molecular and cellular effects of the action of 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride include the inhibition of c-Met kinase activity . This inhibition leads to a decrease in cellular growth, survival, and migration, potentially slowing the progression of cancer .

Propriétés

IUPAC Name |

3-(5-bromopyridin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5.3ClH/c11-8-3-7(4-13-5-8)10-15-14-9-6-12-1-2-16(9)10;;;/h3-5,12H,1-2,6H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJAPWIYOAWMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C3=CC(=CN=C3)Br)CN1.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrCl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2593830.png)

![N-butyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2593833.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)

![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)